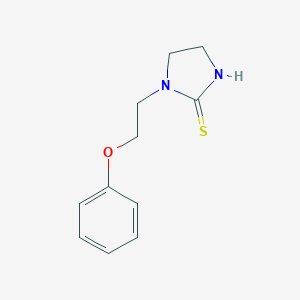

1-(2-Phenoxyethyl)imidazolidine-2-thione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31g/mol |

IUPAC Name |

1-(2-phenoxyethyl)imidazolidine-2-thione |

InChI |

InChI=1S/C11H14N2OS/c15-11-12-6-7-13(11)8-9-14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,15) |

InChI Key |

KEZFPCOFWDKIEH-UHFFFAOYSA-N |

SMILES |

C1CN(C(=S)N1)CCOC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C(=S)N1)CCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Phenoxyethyl Imidazolidine 2 Thione and Its Structural Analogues

Historical and Conventional Synthetic Routes to Imidazolidine-2-thiones

The foundational methods for synthesizing the imidazolidine-2-thione core have been known for over a century and remain relevant in many applications. These conventional routes typically involve the formation of a thiourea (B124793) moiety followed by an intramolecular cyclization.

The most traditional and straightforward synthesis of the parent imidazolidine-2-thione ring involves the reaction of ethylenediamine (B42938) with carbon disulfide. orgsyn.org This reaction, often conducted in an aqueous alcohol solution, proceeds through the formation of an intermediate dithiocarbamic acid, which upon heating, cyclizes with the elimination of hydrogen sulfide (B99878) to form the stable five-membered ring.

A well-documented procedure involves adding carbon disulfide to a solution of ethylenediamine in aqueous ethanol (B145695). The reaction is initially vigorous and may require cooling. orgsyn.org Subsequent heating, often for several hours and sometimes with the addition of an acid catalyst like hydrochloric acid, is necessary to drive the cyclization to completion. orgsyn.org This method is robust and provides good yields of the unsubstituted product, typically as a white crystalline solid. orgsyn.org The reaction has been studied under various conditions, including in the presence of strong bases like sodium hydride, which can lead to different reaction pathways and products.

Table 1: Conventional Synthesis of Imidazolidine-2-thione

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethylenediamine, Carbon Disulfide | 95% Ethanol / Water | Reflux, 9-10 hours with HCl | 83-89% | orgsyn.org |

An alternative and versatile route to substituted imidazolidine-2-thiones involves the use of isothiocyanates (R-N=C=S). scialert.netmdpi.com This method is particularly useful for preparing N-substituted derivatives, as the substituent is introduced via the isothiocyanate precursor. The general strategy involves the reaction of a molecule containing two nucleophilic groups, such as an amino acid or a substituted diamine, with an isothiocyanate.

For instance, the synthesis of 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one (B3147474) derivatives has been achieved by reacting phenylglycine methyl ester with various alkyl or phenyl isothiocyanates. scialert.net Similarly, chiral imidazolidine-2-thione N-nucleosides can be obtained from the reaction of D-fructosamines with sugar isothiocyanates. scialert.net The reaction typically proceeds by the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the heterocyclic ring. This approach offers a high degree of flexibility in introducing a wide variety of substituents onto the imidazolidine-2-thione scaffold. mdpi.comnih.gov

Specific Synthesis of 1-(2-Phenoxyethyl)imidazolidine-2-thione

The proposed synthetic pathway for this compound begins with the synthesis of its precursor, N-(2-phenoxyethyl)ethylenediamine. This can be achieved through the nucleophilic substitution reaction between 2-phenoxyethyl bromide and an excess of ethylenediamine.

Step 1: Synthesis of N-(2-phenoxyethyl)ethylenediamine C6H5OCH2CH2Br + H2NCH2CH2NH2 (excess) → C6H5OCH2CH2NHCH2CH2NH2 + HBr

Following the synthesis of the diamine precursor, the final cyclization step to form the target molecule would involve its reaction with carbon disulfide. This reaction is analogous to the classic synthesis of the parent compound from ethylenediamine.

Step 2: Synthesis of this compound C6H5OCH2CH2NHCH2CH2NH2 + CS2 → this compound + H2S

For this second step, optimized conditions would likely involve a polar solvent such as ethanol, methanol, or pyridine (B92270) to facilitate the dissolution of the reactants. The reaction would be heated under reflux to promote the intramolecular cyclization and elimination of hydrogen sulfide. The basicity of the diamine itself may be sufficient to catalyze the reaction, though in some preparations of analogous compounds, an additional base or acid catalyst is employed to improve reaction rates and yields.

In the proposed synthesis, several factors would influence the final yield and purity.

Precursor Purity: The purity of the starting N-(2-phenoxyethyl)ethylenediamine is critical. The primary side product from its synthesis is the bis-substituted product, which would need to be removed, likely via distillation or chromatography, to prevent the formation of impurities in the final step.

Reaction Conditions: The choice of solvent, reaction temperature, and reaction time for the cyclization step are crucial. Overheating or prolonged reaction times could lead to decomposition or side reactions. Under-reaction would result in a mixture of the product and the intermediate dithiocarbamic acid.

Purification: The final product, this compound, would likely be a solid. Purification would be achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity could be assessed using standard techniques like melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, Mass Spectrometry). The primary impurity to be removed would be unreacted starting diamine and any sulfur-containing byproducts.

Green Chemistry Approaches in Imidazolidine-2-thione Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The synthesis of imidazolidine-2-thiones has also benefited from this trend, with several "green" approaches being reported.

One notable green method is the use of solvent-free reaction conditions. For example, a one-pot synthesis of imidazolidine-2-thiones has been developed using grinding, where benzils, urea (B33335) or thiourea derivatives, and a strong base are reacted together without any solvent. This method offers advantages such as short reaction times, excellent yields, and simple workup procedures.

Another approach focuses on the use of more sustainable catalysts and reaction media. rsc.org For instance, the reaction of ethylenediamine and carbon disulfide has been carried out using a reusable heterogeneous ZnO/Al2O3 composite catalyst. scialert.net Additionally, base-catalyzed, metal-free protocols have been developed for related heterocycles, often proceeding under mild, ambient conditions. acs.org These methods reduce reliance on hazardous solvents and toxic reagents, aligning with the principles of green chemistry by minimizing waste and energy consumption.

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (Ethylenediamine + CS2) | High temperature, long reaction time, acid/base catalyst | Well-established, good yields for parent compound | Harsh conditions, potential for waste generation |

| Isothiocyanate Route | Versatile for N-substitution | High flexibility for diverse structures | Isothiocyanate precursors can be toxic or unstable |

| Green (Grinding/Solvent-Free) | No solvent, mechanical energy | Reduced waste, short reaction times, high efficiency | May not be suitable for all substrates, scalability can be a challenge |

| Green (Heterogeneous Catalysis) | Reusable catalyst | Catalyst can be recovered and reused, reducing waste | Catalyst preparation can be complex |

Microwave-Assisted Synthesis Protocols for N-Substituted Thiones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govcsus.edu This approach has been successfully applied to the synthesis of various heterocyclic thiones, including derivatives of imidazolidine-2-thione.

One notable protocol involves the reaction of N,N'-disubstituted thiourea with aqueous glyoxal (B1671930) under acidic conditions. scispace.com While this cyclocondensation can be performed using classical heating, microwave irradiation significantly reduces the reaction time. scispace.com For the synthesis of N-N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thione compounds, optimal results were achieved using 200 W of microwave power at 125°C for 15 minutes. scispace.com Similarly, the synthesis of related thiazolidine-2-thiones from amino alcohols and carbon disulfide benefits from microwave assistance, with reactions completed in 90 minutes at 100°C and 40 W of power. nih.govresearchgate.net The primary advantage of microwave-assisted synthesis in these contexts is the considerable reduction in reaction time compared to classical methods. scispace.comresearchgate.net

Table 1: Comparison of Microwave-Assisted Synthesis Parameters for Heterocyclic Thiones

| Product Type | Reactants | Microwave Power | Temperature | Time | Reference |

|---|---|---|---|---|---|

| N-N'-disubstituted-4,5-dihydroxy-imidazolidine-2-thione | N-N'-disubstituted thiourea, Glyoxal | 200 W | 125 °C | 15 min | scispace.com |

| (S)-4-Phenyl-1,3-thiazolidine-2-thione | (S)-phenylalaninol, Carbon Disulfide, Et3N | 40 W | 100 °C | 90 min | nih.gov |

Catalytic Methods for Imidazolidine-2-thione Production

Catalysis offers a pathway to efficient and atom-economical synthesis of imidazolidine-2-thiones. Various catalytic systems, including those based on alkaline earth metals and heterogeneous catalysts, have been developed.

A cost-effective and atom-efficient method utilizes alkaline earth bis(amide) precatalysts, such as [Ae{N(SiMe3)2}2(THF)2] (where Ae = Mg, Ca, Sr), to synthesize functionalized imidazolidine-2-thiones. nih.gov These reactions proceed under mild conditions through a one-pot cascade, starting from terminal alkynes and isothiocyanates. nih.gov The catalytic cycle is mediated by the alkaline earth metal center, and the rate and regioselectivity of the cyclization are dependent on the specific metal used. nih.gov

Heterogeneous catalysis provides advantages in terms of catalyst recovery and reuse. For instance, a ZnO/Al2O3 composite has been effectively used as a catalyst for the synthesis of imidazolidine-2-thione from ethylenediamine and carbon disulfide. scialert.net The reaction is typically carried out in an autoclave at 100°C for 2 hours. scialert.net Base-catalyzed methods have also proven effective. The phosphazene base BEMP, for example, catalyzes the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, a principle that is applicable to thione synthesis. acs.orgresearchgate.net These base-catalyzed reactions can proceed under ambient conditions with remarkably short reaction times. acs.orgresearchgate.net

Table 2: Catalytic Methods for Imidazolidine-2-thione and Analogue Synthesis

| Catalyst Type | Specific Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Alkaline Earth Metal | [Ae{N(SiMe3)2}2(THF)2] (Ae=Mg, Ca, Sr) | Terminal alkyne, Isothiocyanate | 100% atom efficiency, mild conditions, one-pot cascade. nih.gov | nih.gov |

| Heterogeneous | ZnO/Al2O3 composite | Ethylenediamine, Carbon Disulfide | Reusable catalyst, reaction at 100°C. scialert.net | scialert.net |

| Organocatalyst (Base) | BEMP (Phosphazene base) | Propargylic Ureas/Thioureas | Ambient conditions, short reaction times. acs.orgresearchgate.net | acs.orgresearchgate.net |

Synthetic Strategies for Derivatization of this compound

Derivatization of the imidazolidine-2-thione core, such as in this compound, is crucial for modifying its chemical properties and exploring its potential in various applications. Acylation is a primary strategy for achieving this functionalization.

The nitrogen atoms of the imidazolidine-2-thione ring can be targeted for acylation to produce mono- or di-acylated derivatives. nih.gov The reaction of imidazolidine-2-thione with atypical Vilsmeier adducts, generated from the condensation of dimethylacetamide and various acyl chlorides, can lead to either mono- or di-acylated products. The outcome is influenced by the steric and electronic properties of the acyl chloride used. nih.gov

A more direct method involves the condensation of a mono-acylated imidazolidine-2-thione, such as benzoyl imidazolidin-2-thione, with a second, different acyl chloride. nih.gov This approach allows for the synthesis of asymmetric di-acylthioureas. The reaction conditions can be tailored based on the reactivity of the acyl chloride; for example, (hetero)aroyl chlorides can be reacted in pyridine, while others may require a solvent like DMF in the presence of a base such as triethylamine (B128534) (TEA). nih.gov These derivatization strategies highlight the chemical versatility of the imidazolidine-2-thione scaffold, allowing for the preparation of a diverse library of compounds. nih.gov

Chemical Reactivity and Transformation Pathways of 1 2 Phenoxyethyl Imidazolidine 2 Thione

Thione-Thiol Tautomerism and its Chemical Consequences in 1-(2-Phenoxyethyl)imidazolidine-2-thione

The thioamide group within this compound can theoretically exist in two tautomeric forms: the thione form and the thiol form (2-mercapto-1-(2-phenoxyethyl)-4,5-dihydro-1H-imidazole). In the solid state and in most common solvents, the thione form is generally the predominant and more stable tautomer for cyclic thioureas. nih.govresearchgate.net This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form.

The equilibrium between these two forms, while heavily favoring the thione, is chemically significant. The transient formation of the thiol tautomer can be influenced by factors such as solvent polarity and pH. researchgate.net The presence of the thiol form, even in small concentrations, provides a pathway for reactions that are characteristic of thiols, such as the formation of disulfides under oxidative conditions. However, for most synthetic applications involving this compound, the reactivity is best described as originating from the thione tautomer.

Reactions at the Thioamide Moiety

The thioamide functional group is a versatile reactive center, susceptible to both electrophilic and nucleophilic attack.

Electrophilic Attack at Sulfur

The sulfur atom of the thione group in this compound is a soft nucleophile and is readily attacked by soft electrophiles. This reactivity is a cornerstone of its chemical transformations.

S-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products, known as isothioureas. The high nucleophilicity of the sulfur atom generally ensures that S-alkylation is the favored pathway over N-alkylation under these conditions. nih.gov

Table 1: Representative S-Alkylation Reactions of Thioamides

| Alkylating Agent | Base | Solvent | Product Type |

| Methyl Iodide | K₂CO₃ | Acetone | S-Methyl Isothiourea |

| Benzyl Bromide | NaH | THF | S-Benzyl Isothiourea |

| Ethyl Bromoacetate | Et₃N | Dichloromethane | S-Ethoxycarbonylmethyl Isothiourea |

This table presents typical conditions for S-alkylation based on general thioamide reactivity, as specific data for this compound is not available.

S-Oxidation: The sulfur atom can be oxidized by various oxidizing agents. For instance, reaction with hydrogen peroxide or peroxy acids can lead to the formation of the corresponding sulfine (B13751562) (S-oxide) and subsequently to the sulfene (B1252967) (S,S-dioxide) derivatives. These oxidized products are generally unstable and can undergo further reactions.

Nucleophilic Reactivity and Additions

While the sulfur atom is nucleophilic, the carbon atom of the C=S double bond is electrophilic and can be attacked by nucleophiles. This reactivity is often exploited in the synthesis of other heterocyclic systems. rsc.org The N-substituent can influence the electrophilicity of this carbon.

Reactions with strong nucleophiles, such as organolithium or Grignard reagents, can lead to addition across the C=S bond. However, these reactions can be complex and may result in ring-opening or other transformations depending on the reaction conditions and the nature of the nucleophile.

Reactions at the Ring Nitrogen Atoms

The imidazolidine-2-thione ring contains two nitrogen atoms, N1 and N3. In this compound, N1 is already substituted. The remaining N-H group at the N3 position is a key site for further functionalization.

N-Alkylation and N-Acylation Patterns

N-Alkylation: Under certain conditions, particularly with a strong base that deprotonates the N3 nitrogen, alkylation can occur at this position to yield a 1,3-disubstituted imidazolidine-2-thione. The choice of base and reaction conditions is crucial to favor N-alkylation over S-alkylation. Using a hard base like sodium hydride can promote N-deprotonation and subsequent alkylation. nih.gov

N-Acylation: The N3 nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base. This reaction is generally regioselective for the nitrogen atom over the sulfur atom, especially with hard acylating agents. rsc.org The resulting N-acyl derivatives are stable compounds.

Table 2: N-Acylation of Imidazolidine-2-thione Derivatives

| Acylating Agent | Base | Solvent | Product Type | Reference |

| Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane | 1-Benzoyl-imidazolidine-2-thione | rsc.org |

| Acetic Anhydride | Pyridine (B92270) | - | 1-Acetyl-imidazolidine-2-thione | rsc.org |

This table is illustrative of N-acylation reactions of the imidazolidine-2-thione core.

Considerations of Regioselectivity and Steric Hindrance

The regioselectivity of reactions on this compound is a critical aspect of its chemistry. The competition between S- and N-functionalization is governed by the principles of hard and soft acids and bases (HSAB) theory. Soft electrophiles (e.g., alkyl halides) tend to react at the soft sulfur atom, while hard electrophiles (e.g., acyl chlorides) prefer the hard nitrogen atom. nih.gov

Transformations Involving the Phenoxyethyl Side Chain

The most significant transformation involving the phenoxyethyl side chain is the cleavage of the ether linkage. Ethers are generally stable, but their C-O bond can be cleaved under strongly acidic conditions. wikipedia.orgpressbooks.pub This reaction is a classic acid-catalyzed nucleophilic substitution. longdom.orglibretexts.org

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the alkoxy group into a good leaving group. libretexts.orgmasterorganicchemistry.com Following protonation, a nucleophile, typically the halide anion from the acid, attacks one of the adjacent carbon atoms. wikipedia.orglongdom.org

In the case of this compound, the ether has a primary alkyl group (the ethyl part) and a phenyl group attached to the oxygen. Nucleophilic attack via an SN2 mechanism does not occur on aromatic rings. libretexts.org Therefore, the halide nucleophile will attack the less sterically hindered primary carbon of the ethyl group. pressbooks.publibretexts.org This results in the cleavage of the alkyl C-O bond, yielding two main products: phenol (B47542) and a 1-(2-haloethyl)imidazolidine-2-thione derivative. Subsequent reaction or workup could potentially convert this to 1-(2-hydroxyethyl)imidazolidine-2-thione. mdpi.com

| Reactant | Reagent(s)/Conditions | Mechanism | Predicted Products | Notes |

|---|---|---|---|---|

| This compound | Concentrated HBr or HI, heat | SN2 | Phenol and 1-(2-Bromoethyl)imidazolidine-2-thione or 1-(2-Iodoethyl)imidazolidine-2-thione | The reaction proceeds via nucleophilic attack on the primary carbon of the ethyl side chain. pressbooks.publibretexts.org |

Oxidation and Reduction Chemistry of the Imidazolidine-2-thione Ring System

The imidazolidine-2-thione ring possesses a reactive thiourea (B124793) moiety, which is the primary site for oxidation and reduction reactions.

Oxidation: The thione group (C=S) is susceptible to oxidation. Treatment of imidazolidine-2-thione with mild oxidizing agents, such as potassium triiodide (KI₃), does not typically oxidize the sulfur to higher oxidation states like sulfoxides or sulfones. Instead, it leads to the formation of a disulfide-bridged dimer. nih.gov This reaction is thought to proceed through the thiol tautomer, which undergoes oxidative coupling. The product formed from the parent imidazolidine-2-thione is identified as 2,2'-bis(4,5-dihydro-1H-imidazolidine)disulfide. nih.gov It is anticipated that this compound would react similarly to yield its corresponding N,N'-disubstituted disulfide dimer under these conditions.

| Reactant Class | Reagent(s)/Conditions | Product Type | Specific Example | Reference |

|---|---|---|---|---|

| Imidazolidine-2-thione | Potassium triiodide (KI₃) | Disulfide Dimer | Oxidation of imidazolidine-2-thione yields 2,2'-bis(4,5-dihydro-1H-imidazolidine)disulfide. | nih.gov |

Reduction: The reduction of the imidazolidine-2-thione ring is less commonly documented. The thione group is generally stable to many reducing agents. However, aggressive reduction conditions can affect the ring. For instance, treatment with reagents like Raney Nickel could potentially lead to desulfurization, replacing the C=S group with two C-H bonds to yield the corresponding 1-(2-phenoxyethyl)imidazolidine. In related heterocyclic systems, strong reducing agents like sodium metal have been used to reduce the C=N bond of an imidazoline (B1206853) ring to an imidazolidine (B613845). researchgate.net Another related reaction involves the use of lithium borohydride (B1222165) on 2-thiohydantoin (B1682308) (which contains a ketone in the ring) to reduce the ketone, yielding a 5-hydroxy imidazolidine-2-thione. scialert.net Direct, selective reduction of the C=S group in this compound while leaving the rest of the molecule intact is not well-established and would likely require specific, carefully chosen reagents to avoid side reactions.

Computational and Theoretical Chemistry of 1 2 Phenoxyethyl Imidazolidine 2 Thione

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 1-(2-phenoxyethyl)imidazolidine-2-thione.

Optimization of Ground State Geometry of this compound

The optimization of the ground state geometry involves finding the lowest energy arrangement of the atoms in the molecule. For the imidazolidine-2-thione core, crystallographic studies of analogous compounds, such as 1-(2-hydroxyethyl)imidazolidine-2-thione, reveal that the five-membered ring is not planar. edu.krdresearchgate.net It typically adopts a twisted conformation around the C-C bond of the ethylenediamine (B42938) backbone. edu.krdresearchgate.net

Table 1: Selected Bond Lengths and Angles for the Imidazolidine-2-thione Core (based on 1-(2-Hydroxyethyl)imidazolidine-2-thione) researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=S | 1.6996(13) | N1–C1–N2 | 109.53(11) |

| C1–N1 | 1.3385(17) | S1–C1–N1 | 125.13(10) |

| C1–N2 | 1.3356(16) | S1–C1–N2 | 125.33(9) |

| C2–N1 | 1.4590(18) | C1–N1–C2 | 112.38(11) |

| C3–N2 | 1.4665(16) | C1–N2–C3 | 112.11(10) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea (B124793) moiety, specifically involving the sulfur and nitrogen lone pairs. The LUMO is likely to be distributed over the π-system of the phenoxy group and the C=S bond. The presence of the electron-donating imidazolidine-2-thione ring and the aromatic phenoxy group will influence the energies of these orbitals. DFT calculations on related imidazolidine-2,4-diones have been used to determine these energy values and understand their electronic transitions. edu.krddoaj.org The HOMO-LUMO gap provides insights into the electronic absorption properties of the molecule. A smaller gap generally corresponds to easier electronic excitation and absorption at longer wavelengths.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface would show the most negative potential (red) around the sulfur atom of the thione group, making it a likely site for electrophilic attack and coordination to metal ions. The oxygen atom of the phenoxy group would also exhibit a region of negative potential. The hydrogen atoms of the N-H group (if present, depending on substitution at the second nitrogen) and the aromatic ring would show positive potential (blue), indicating their susceptibility to nucleophilic attack. Such analyses have been performed on related heterocyclic systems to understand their interaction modes. mdpi.com

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry.

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-N bond connecting the substituent to the ring, the C-C and C-O bonds of the phenoxyethyl chain. This flexibility allows the molecule to adopt various conformations, each with a different energy level. Computational methods, such as molecular mechanics or DFT, can be used to explore the PES and identify the most stable, low-energy conformers. iiste.org The relative orientation of the bulky phenoxy group with respect to the imidazolidine-2-thione ring is expected to be a key determinant of the conformational preference, governed by steric hindrance and weak intramolecular interactions.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and IR and UV-Vis absorption spectra. These predictions are valuable for the structural elucidation of new compounds and for interpreting experimental data.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculations would be based on the optimized molecular geometry. The predicted spectra can be compared with experimental data for structural verification. Similarly, the vibrational frequencies from IR spectroscopy can be calculated, corresponding to the stretching and bending modes of different functional groups, such as the C=S, C-N, C-O, and aromatic C-H bonds. UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and their corresponding wavelengths. For the parent imidazolidine-2-thione, a characteristic absorption band related to the thione group is observed experimentally. edu.krd

Molecular Docking and Ligand-Target Interactions: Computational Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

Imidazolidine-2-thione derivatives have been investigated for various biological activities, and molecular docking studies have been employed to rationalize their mechanism of action. nih.govnih.gov For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. These studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site of the target protein. The thione sulfur, the ether oxygen, and the aromatic ring are all potential sites for such interactions. In silico studies on related compounds have predicted favorable pharmacokinetic properties and drug-like characteristics, suggesting the potential of this chemical scaffold in medicinal chemistry. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling at the Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. ijpsr.comnih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this molecule could theoretically influence its biological efficacy. Such models are instrumental in prioritizing chemical candidates for synthesis and testing, thereby streamlining the drug discovery process. farmaciajournal.com

A theoretical QSAR study on this compound and its analogues would commence with the generation of a dataset of structurally related molecules and their corresponding biological activities (e.g., inhibitory concentrations like IC50). Subsequently, a wide array of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For a molecule like this compound, key structural regions for derivatization and subsequent QSAR analysis would include:

The Phenoxy Ring: Substituents on this ring could modulate electronic properties (e.g., electron-donating or -withdrawing groups) and steric bulk.

The Imidazolidine-2-thione Core: Modifications to this heterocyclic system, although potentially altering the core pharmacophore, could be explored to understand its contribution to activity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms are employed to build the QSAR model. nih.gov The goal is to derive a statistically robust equation that can predict the biological activity of new, unsynthesized analogues.

Detailed Research Findings from Analogous Systems

QSAR studies on structurally related heterocyclic compounds, such as thiourea derivatives and other imidazolidine-containing molecules, provide valuable insights that can inform a hypothetical model for this compound.

For instance, 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on other series of inhibitors have successfully elucidated the steric and electrostatic field requirements for potent biological activity. nih.govnih.gov In a hypothetical CoMFA study of this compound analogues, one might find that bulky substituents on the para-position of the phenoxy ring are favorable for activity, suggesting the presence of a corresponding hydrophobic pocket in the target protein. Conversely, the model might indicate that electronegative groups at the ortho- or meta-positions enhance activity, pointing to a potential hydrogen bond acceptor site.

A study on imidazolidine-2,4-dione derivatives identified a predictive CoMSIA model (q² = 0.777, r² = 0.999) for PTP1B inhibition, highlighting the importance of specific structural features for bioactivity. nih.gov Similarly, research on thiourea derivatives has shown that descriptors related to hydrophobicity and molecular surface area often play a crucial role in their biological effects. farmaciajournal.comresearchgate.net These findings underscore the types of descriptors that would be critical to include in a QSAR analysis of this compound.

To illustrate the potential output of a QSAR study, the following hypothetical data tables are presented.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

| Compound ID | R-Group (on Phenoxy Ring) | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| 1 | H | 2.85 | 222.30 | 4.5 | 5.2 |

| 2 | 4-Cl | 3.56 | 256.74 | 5.1 | 5.8 |

| 3 | 4-CH3 | 3.34 | 236.33 | 4.3 | 5.5 |

| 4 | 4-OCH3 | 3.05 | 252.33 | 4.8 | 6.1 |

| 5 | 3-NO2 | 2.90 | 267.29 | 6.5 | 6.5 |

| 6 | 2-F | 2.98 | 240.29 | 4.9 | 5.4 |

Table 2: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² (Coefficient of Determination) | 0.92 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.85 | A measure of the predictive ability of the model, determined through cross-validation. |

| F-statistic | 45.6 | A value from an F-test, used to determine if the variances between the means of two populations are significantly different. |

| Standard Error of Estimate | 0.15 | A measure of the accuracy of the predictions made with a regression line. |

The development of a robust QSAR model for this compound would be a valuable theoretical tool. It would allow for the in silico screening of a virtual library of derivatives, identifying those with the highest predicted potency. This predictive capability can guide synthetic efforts, focusing resources on the most promising candidates and accelerating the discovery of novel agents with optimized activity profiles.

Coordination Chemistry and Catalytic Applications of Imidazolidine 2 Thione Ligands

Role of Imidazolidine-2-thiones as Ligands in Metal Complex Synthesis

Imidazolidine-2-thiones represent a versatile class of ligands in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. bohrium.com These heterocyclic thiones can coordinate to metal centers in various modes, primarily as monodentate or bidentate ligands. The coordination behavior often depends on the metal ion, the reaction conditions, and the nature of the substituents on the imidazolidine-2-thione ring. bohrium.com

The exocyclic sulfur atom is the most common coordination site, acting as a soft donor that preferentially binds to soft metal ions. bohrium.com However, involvement of one of the ring nitrogen atoms to form a chelate ring is also frequently observed, leading to bidentate coordination. bohrium.com For instance, studies on complexes of imidazoline-2-thione with cobalt(II) and zinc(II) have shown that the ligand can coordinate through both its exocyclic sulfur and one of its ring nitrogen atoms in the solid state. bohrium.com In solution, however, coordination may occur exclusively through the sulfur atom. bohrium.com

The synthesis of metal complexes with imidazolidine-2-thione derivatives has been motivated by their potential applications in various fields, including medicine and industry. bohrium.com These complexes have been investigated for their antimicrobial and anticancer properties. nih.gov The formation of stable complexes with a range of transition metals, including cobalt, nickel, zinc, and copper, has been documented. bohrium.comresearchgate.net The stoichiometry and geometry of these complexes can vary, with common examples being tetrahedral and octahedral structures. bohrium.comresearchgate.net For example, complexes with the general stoichiometry ML2X2 (where M is a metal, L is the thione ligand, and X is a halide) and ML4X2 have been prepared and characterized. bohrium.com

Design and Characterization of Metal Complexes Incorporating 1-(2-Phenoxyethyl)imidazolidine-2-thione

While specific research on the design and characterization of metal complexes incorporating this compound is not extensively detailed in the available literature, the principles can be inferred from studies on analogous substituted imidazolidine-2-thiones. The synthesis of such complexes would typically involve the reaction of a metal salt with the ligand in a suitable solvent. amazonaws.com

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Key methods include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the sulfur atom in bonding to the metal. Changes in the N-H stretching vibrations can suggest the participation of nitrogen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. Shifts in the resonances of protons and carbons near the donor atoms upon coordination provide evidence of complex formation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry of the coordination sphere around the metal ion. bohrium.com

Molar Conductivity Measurements: To determine whether the anionic counterparts are coordinated to the metal center or exist as free ions in solution, thus indicating the electrolytic nature of the complex. scispace.com

The phenoxyethyl substituent in this compound could potentially influence the steric and electronic properties of the resulting metal complexes, possibly affecting their solubility, stability, and catalytic activity. The ether oxygen in the phenoxyethyl group could also offer an additional coordination site, potentially leading to tridentate coordination, although this is less common for this type of ligand.

Table 1: General Spectroscopic and Analytical Data for Characterizing Metal Complexes of Imidazolidine-2-thione Derivatives

| Technique | Information Provided | Typical Observations for Complexation |

| IR Spectroscopy | Identifies ligand coordination sites | Shift of ν(C=S) band to lower frequency. Changes in N-H and C-N bands. |

| NMR Spectroscopy | Elucidates solution structure | Chemical shift changes for protons and carbons near donor atoms. |

| UV-Vis Spectroscopy | Determines coordination geometry | d-d electronic transitions characteristic of specific geometries (e.g., octahedral, tetrahedral). |

| Molar Conductivity | Indicates electrolytic nature | Values distinguish between electrolytic and non-electrolytic complexes. scispace.com |

| X-ray Crystallography | Provides solid-state structure | Precise bond lengths, bond angles, and coordination number. researchgate.net |

Application of this compound Metal Complexes in Asymmetric Catalysis

The application of metal complexes derived from this compound in asymmetric catalysis is a specialized area with limited direct documentation in the public domain. However, the broader class of chiral imidazolidine (B613845) derivatives has been successfully employed as ligands in various asymmetric transformations. scialert.netnih.gov Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries. nih.gov

Metal complexes containing chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces, atoms, or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The success of an asymmetric catalyst depends on the effective transfer of chirality from the ligand to the substrate during the catalytic cycle.

Potential applications for metal complexes of chiral imidazolidine-2-thiones include:

Asymmetric Hydrogenation: The reduction of prochiral ketones, imines, or alkenes to chiral alcohols, amines, or alkanes.

Asymmetric C-C Bond Forming Reactions: Including aldol (B89426), Michael, and allylic alkylation reactions, which are fundamental for building complex molecular skeletons.

Asymmetric Epoxidation: The conversion of prochiral alkenes to chiral epoxides, which are versatile synthetic intermediates. nih.gov

For this compound to be effective in this context, it would first need to be synthesized in an enantiomerically pure form. The phenoxyethyl group could play a role in tuning the steric and electronic properties of the catalyst, potentially influencing both the activity and the enantioselectivity of the catalyzed reaction.

Exploration of this compound as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. sigmaaldrich.com Imidazolidinones and related heterocycles have been widely used as effective chiral auxiliaries. chim.it

Attachment: Covalent bonding of the chiral auxiliary to the substrate.

Stereoselective Reaction: The auxiliary directs the approach of a reagent to one of the two diastereotopic faces of the substrate-auxiliary adduct.

Removal: Cleavage of the auxiliary from the product to yield the enantiomerically enriched compound. wikipedia.org

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its attachment and removal without racemization. The phenoxyethyl group in this compound could influence the conformational preferences of the substrate-auxiliary adduct, thereby impacting the level of stereocontrol.

Table 2: General Steps for Utilizing a Chiral Auxiliary

| Step | Description | Key Considerations |

| 1. Attachment | Covalent coupling of the auxiliary to a prochiral molecule. | High yield, no racemization of the auxiliary. |

| 2. Diastereoselective Reaction | The auxiliary directs the stereochemical course of a reaction (e.g., alkylation, aldol reaction). | High diastereoselectivity, predictable stereochemical outcome. |

| 3. Cleavage | Removal of the auxiliary to release the chiral product. | Mild conditions, no racemization of the product, high recovery of the auxiliary. |

Heterogeneous Catalysis using Imidazolidine-2-thione Derivatives

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling. acs.org The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. researchgate.net

Imidazolidine-2-thione derivatives can be incorporated into heterogeneous catalytic systems in several ways:

Immobilization of Metal Complexes: Metal complexes of functionalized imidazolidine-2-thiones can be anchored to solid supports such as polymers, silica, or alumina. acs.orgresearchgate.net The functionalization of the ligand is key to enabling covalent attachment to the support. The phenoxy group in this compound, for example, could be further modified with reactive groups to facilitate immobilization.

Use as Organocatalysts: Imidazolidine-based compounds can themselves act as organocatalysts and can be heterogenized. For example, imidazolidine-4-thiones have been shown to be effective prebiotic organocatalysts. uni-muenchen.de

Precursors for Heterogeneous Catalysts: Imidazolidine-2-thiones can be used in the synthesis of materials that serve as heterogeneous catalysts. For instance, they have been used in the synthesis of catalysts for the conversion of diamines to other useful chemical intermediates. mdpi.com

The development of heterogeneous catalysts based on this compound would require the design of appropriate immobilization strategies that preserve the catalytic activity and selectivity of the active species.

Mechanistic Elucidation of Biological Activities of Imidazolidine 2 Thione Derivatives: an in Vitro and Molecular Level Perspective

In Vitro Antimicrobial Mechanisms

Imidazolidine-2-thione and its derivatives have demonstrated notable antimicrobial properties. scialert.net While specific mechanistic studies on 1-(2-Phenoxyethyl)imidazolidine-2-thione are not extensively available, research on analogous structures provides significant insights into their potential modes of action against bacterial and fungal pathogens.

Bacterial Target Modulation (e.g., enzyme inhibition, cell wall interference)

The antibacterial activity of imidazolidine-2-thione derivatives is believed to stem from their ability to interfere with essential bacterial processes. Research on closely related 2-thioxoimidazolidin-4-one derivatives has shown that these compounds can inhibit the production of virulence factors in Pseudomonas aeruginosa, a pathogenic bacterium. nih.govresearchgate.net This inhibition is thought to be achieved through the disruption of quorum sensing, a cell-to-cell communication system that regulates gene expression in bacteria. A docking study has suggested potential binding interactions with quorum-sensing receptors like LasR and RhlR, which are critical for the expression of virulence genes. nih.gov By interfering with these receptors, the compounds can suppress the production of bacterial proteases and hemolysins, which are crucial for pathogenesis. nih.govresearchgate.net

Furthermore, metal complexes of imidazolidine-2-thione derivatives have been synthesized and shown to possess significant antimicrobial activity. nih.gov For instance, silver(I) halide complexes with various N-substituted imidazolidine-2-thiones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism for these metal complexes likely involves the synergistic action of the imidazolidine-2-thione ligand and the silver ion, which is known to have broad-spectrum antimicrobial properties.

While direct evidence of enzyme inhibition or cell wall interference by this compound is not yet established, the structural similarities to other bioactive heterocyclic compounds suggest these as plausible mechanisms.

Table 1: In Vitro Antibacterial Activity of Imidazolidine-2-thione Derivatives

| Compound/Derivative | Bacterial Strain | Observed Effect | Putative Mechanism |

| 2-Thioxoimidazolidin-4-one derivatives | Pseudomonas aeruginosa | Inhibition of protease, hemolysin, and pyocyanin (B1662382) production | Interference with quorum-sensing (LasR and RhlR receptors) nih.govresearchgate.net |

| Silver(I) halide complexes of N-substituted imidazolidine-2-thiones | Staphylococcus aureus (including MRSA), Klebsiella pneumoniae, Salmonella typhimurium | Significant antimicrobial activity with low minimum inhibitory concentrations (MICs) | Synergistic action of the thione ligand and silver(I) ion nih.gov |

Fungal Pathogen Inhibition Pathways

The antifungal activity of imidazolidine-2-thione derivatives has also been reported. scialert.net For instance, some 2-thioxo-4-imidazolidinone derivatives have shown activity against Candida albicans and Aspergillus niger. researchgate.net The precise mechanisms of fungal inhibition are still under investigation, but they may involve disruption of the fungal cell wall or interference with essential metabolic pathways. mdpi.com Research on other antifungal agents with similar heterocyclic cores suggests that inhibition of enzymes crucial for ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, could be a potential pathway. mdpi.com

Molecular Mechanisms of Anti-HIV Activity

Imidazolidine-2-thione derivatives have emerged as a class of compounds with potential anti-HIV activity. scialert.net While the specific mechanisms for this compound are yet to be fully elucidated, studies on related compounds offer valuable insights into their potential modes of action against the human immunodeficiency virus (HIV).

Interference with Viral Replication Cycles

The anti-HIV activity of imidazolidine-2-thione derivatives is likely to involve interference with one or more stages of the viral replication cycle. nih.gov Chiral imidazolidine-2-thione N- and C-nucleosides have been reported as precursors for the synthesis of azidonucleosides and fluoronucleosides, which are known for their anti-AIDS activity. scialert.net This suggests that derivatives of imidazolidine-2-thione could potentially act as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs), thereby halting the conversion of viral RNA into DNA. nih.govnih.gov

Enzyme Inhibition (e.g., Reverse Transcriptase, Protease)

The inhibition of key viral enzymes is a primary strategy in anti-HIV therapy. The imidazolidine (B613845) scaffold has been incorporated into molecules designed to inhibit HIV protease. For example, a series of HIV protease inhibitors based on an imidazolidine-2,4-dione linked structure showed activity against lopinavir-resistant mutant HIV. nih.gov This indicates that the imidazolidine ring system can be a valuable component in the design of protease inhibitors. Although these are not 2-thione derivatives, it highlights the potential of the core structure to interact with the active site of HIV protease.

Furthermore, the structural resemblance of some imidazolidine-2-thione derivatives to known NNRTIs suggests that they might bind to the allosteric site of HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity.

Table 2: Potential Anti-HIV Mechanisms of Imidazolidine Derivatives

| Derivative Class | Target Enzyme/Process | Potential Mechanism of Action |

| Imidazolidine-2,4-dione linked inhibitors | HIV Protease | Competitive inhibition of the enzyme's active site nih.gov |

| Chiral imidazolidine-2-thione nucleosides | HIV Reverse Transcriptase | Act as precursors to nucleoside analogues that terminate DNA chain elongation scialert.net |

| Imidazolidine-2-thione derivatives | HIV Reverse Transcriptase | Potential non-nucleoside inhibition through allosteric binding nih.gov |

Anticonvulsant Mechanisms: Focus on Neurotransmitter System Modulation

While direct studies on the anticonvulsant mechanisms of this compound are limited, the broader class of imidazolidine derivatives has been investigated for its effects on the central nervous system. The anticonvulsant activity of related compounds, such as imidazolidine-2,4-diones, is thought to be mediated through the modulation of neurotransmitter systems and ion channels. nih.gov

Research on novel hybrid imidazolidine-2,4-dione derivatives has shown that some of these compounds exhibit weak inhibitory effects on sodium and calcium channels. nih.gov The modulation of these voltage-gated ion channels is a well-established mechanism for controlling neuronal excitability and preventing seizures. nih.gov

Furthermore, the structural similarity of the imidazolidine ring to endogenous neuromodulators suggests a potential interaction with neurotransmitter receptors. A key target for many anticonvulsant drugs is the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. nih.gov Enhancement of GABAergic neurotransmission leads to a decrease in neuronal excitability. While there is no direct evidence for this compound, it is plausible that it or its derivatives could modulate GABA-A receptors, either directly or allosterically, to exert an anticonvulsant effect.

Table 3: Potential Anticonvulsant Mechanisms of Imidazolidine Derivatives

| Derivative Class | Potential Target | Putative Mechanism of Action |

| Imidazolidine-2,4-dione derivatives | Voltage-gated sodium and calcium channels | Weak inhibition of ion flow, reducing neuronal excitability nih.gov |

| Imidazolidine-2-thione derivatives | GABA-A receptors | Potential positive allosteric modulation to enhance inhibitory neurotransmission |

GABAergic System Enhancement

The direct modulatory effects of this compound on the γ-aminobutyric acid (GABA) system have not been extensively characterized in publicly available scientific literature. Dysregulation of GABAergic neurotransmission is linked to several psychiatric conditions, and various GABA-A receptor subtypes are key targets for therapeutic intervention. mdpi.com The GABA-A receptor is a pentameric ligand-gated ion channel, and its modulation by drugs like benzodiazepines is a cornerstone of treatment for anxiety and other disorders. elifesciences.orgnih.gov While other heterocyclic compounds containing a thione moiety, such as 1,3,4-oxadiazol-2-thione derivatives, have been investigated as weak partial agonists or antagonists at specific GABA-A receptor subtypes nih.gov, specific data detailing the interaction of this compound with GABA receptors, including binding affinities or allosteric modulation, is not presently available. Therefore, a definitive role for this specific compound in the enhancement of the GABAergic system cannot be established from the current body of research.

Ion Channel Modulation

Comprehensive studies detailing the specific interactions of this compound with various ion channels are limited in the existing scientific literature. Ion channels, which are critical for cellular signaling and physiological processes, can be modulated by a wide range of chemical entities. nih.gov However, research into the activity of this particular imidazolidine-2-thione derivative on specific ion channels, such as sodium, potassium, or calcium channels, has not been reported. Consequently, its potential to act as a modulator, either as an activator or inhibitor, of ion channel function remains an uncharacterized area of its pharmacological profile.

In Vitro Antioxidant Properties and Reactive Oxygen Species Scavenging

The imidazolidine-2-thione scaffold is associated with notable antioxidant capabilities. scialert.net Derivatives of this chemical family have demonstrated the ability to act as free radical scavengers. ijpcbs.comsemanticscholar.org Studies on related 2-imidazolthiones have shown that these compounds can react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) at rates comparable to established antioxidants such as uric acid. While direct experimental data for this compound is not specified, the inherent properties of the core structure suggest a potential for antioxidant activity. The mechanism is believed to involve the thione group, which can donate an electron to neutralize free radicals, forming a stabilized structure through electron delocalization. ijpcbs.com

Table 1: Antioxidant Activity of Structurally Related Thione Compounds This table is generated based on findings for related compounds to provide context, as specific data for this compound was not available.

| Compound Class | Assay | Activity Summary | Reference |

|---|---|---|---|

| 2-thioxo imidazolidine 4-one derivatives | DPPH Scavenging | Exhibited strong antioxidant activity, with some derivatives showing IC50 values comparable to quercetin (B1663063) and ascorbic acid. | ijpcbs.com |

| 2-Imidazolthiones | DPPH Scavenging | Reacted with DPPH at rates comparable to uric acid and other antioxidants. | semanticscholar.org |

Dopamine (B1211576) beta-Hydroxylase (DBH) Inhibitory Activity and Related Mechanisms

Derivatives of imidazolidine-2-thione are recognized for their potent inhibitory activity against Dopamine beta-Hydroxylase (DBH), a crucial copper-containing enzyme responsible for the conversion of dopamine to norepinephrine. scialert.netscbt.com The compound this compound belongs to a class of multisubstrate inhibitors designed to interact with multiple sites within the enzyme's active center. nih.gov

The inhibitory mechanism involves the compound mimicking both the phenethylamine (B48288) substrate (like dopamine) and the oxygen co-substrate. nih.gov The phenoxyethyl portion of the molecule is proposed to bind to the phenethylamine binding site, while the imidazole-2-thione core interacts with the copper atoms at the enzyme's active site. nih.gov This dual interaction leads to potent, often competitive, inhibition of the enzyme's catalytic activity. nih.gov By preventing the hydroxylation of dopamine, these inhibitors can alter the balance of catecholamine neurotransmitters, which is a mechanism explored for potential therapeutic applications such as managing hypertension. nih.govpatentcut.com

Table 2: DBH Inhibitory Activity of Representative Imidazole-2-thione Analogs This table presents data for analogous compounds to illustrate the structure-activity relationship and inhibitory potential of this chemical class.

| Compound Structure | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|

| 1-(Phenylalkyl)imidazole-2-thiones | Multisubstrate | Inhibitory potency is dependent on the length of the alkyl chain connecting the phenyl and imidazole-2-thione moieties. | nih.gov |

Detailed Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Influence of the Imidazolidine-2-thione Core on Biological Interactions

The imidazolidine-2-thione core is a critical pharmacophore responsible for a wide array of biological activities. researchgate.netnih.gov Its structure, featuring a cyclic thiourea (B124793), is fundamental to its function as a DBH inhibitor. The thione group (C=S) is a key feature, capable of coordinating with the copper ions in the active site of DBH, thereby disrupting the enzyme's catalytic cycle. nih.gov This core scaffold is known to exist in tautomeric equilibrium between the thione and thiol forms, a property that influences its chemical reactivity and biological interactions. scialert.net The stability of the thione form is generally greater. scialert.net Furthermore, the heterocyclic ring system serves as a rigid backbone, positioning the substituents in a specific orientation for optimal interaction with biological targets. Modifications to the core structure, such as substitutions on the nitrogen atoms or the carbon backbone, can significantly alter the compound's biological activity profile. scialert.net

Impact of the Phenoxyethyl Moiety on Target Binding and Selectivity

The 1-(2-Phenoxyethyl) substituent plays a crucial role in determining the potency and selectivity of the molecule, particularly in its interaction with DBH. This moiety acts as a mimic of the enzyme's natural substrate, tyramine (B21549) or dopamine. nih.gov Structure-activity relationship studies on related 1-(phenylalkyl)imidazole-2-thiones have demonstrated that the length of the linker between the aromatic ring and the imidazolidine-2-thione core is a critical determinant of inhibitory potency. nih.govnih.gov An ethyl linker, as present in the phenoxyethyl group, is often found to be optimal for positioning the aromatic ring within the phenethylamine binding site of DBH. nih.gov

The terminal phenoxy group itself contributes to binding through hydrophobic and potential π-π stacking interactions within the active site. mdpi.com The oxygen ether atom can also influence the molecule's electronic properties and may participate in hydrogen bonding, further enhancing target affinity and selectivity. mdpi.com The nature of the substituent on the aromatic ring can fine-tune the binding affinity; however, for the unsubstituted phenoxy group, it primarily serves to anchor the inhibitor to the substrate-binding pocket, allowing the thione core to effectively inhibit the enzyme's catalytic machinery. nih.gov

Advanced Characterization and Research Methodologies Applied to 1 2 Phenoxyethyl Imidazolidine 2 Thione

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 1-(2-Phenoxyethyl)imidazolidine-2-thione in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenoxy, ethyl, and imidazolidine-2-thione moieties would be expected. The aromatic protons of the phenoxy group typically appear as multiplets in the downfield region (δ 6.8-7.3 ppm). The protons of the ethyl linker would likely present as two triplets, one for the methylene (B1212753) group attached to the oxygen (around δ 4.2 ppm) and another for the methylene group attached to the nitrogen (around δ 3.8 ppm). The protons of the imidazolidine-2-thione ring are expected to appear as a multiplet or two distinct signals in the region of δ 3.4-3.7 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The thione carbon (C=S) is characteristically found significantly downfield, often around δ 180-190 ppm. The carbons of the phenoxy group would resonate in the aromatic region (δ 110-160 ppm), while the methylene carbons of the ethyl linker and the imidazolidine (B613845) ring would appear in the upfield region (δ 40-70 ppm).

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |

| Imidazolidine-2-thione CH₂ | ~3.6 (m, 4H) | ~49.0 |

| N-CH₂ | ~3.8 (t, 2H) | ~45.0 |

| O-CH₂ | ~4.2 (t, 2H) | ~66.0 |

| Aromatic C-H (ortho) | ~6.9 (d, 2H) | ~114.5 |

| Aromatic C-H (meta) | ~7.3 (t, 2H) | ~129.5 |

| Aromatic C-H (para) | ~6.9 (t, 1H) | ~121.0 |

| Aromatic C-O | - | ~158.0 |

| C=S | - | ~185.0 |

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which further confirms its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for related structures often involve cleavage of the ethyl linker, leading to fragments corresponding to the phenoxyethyl cation and the imidazolidine-2-thione radical cation. The fragmentation of the phenoxy group can also lead to characteristic ions.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Illustrative m/z |

| [M]⁺ | [C₁₁H₁₄N₂OS]⁺ | 222 |

| [M - C₂H₄N₂S]⁺ | [C₆H₅O-CH₂]⁺ | 107 |

| [M - C₇H₇O]⁺ | [CH₂-Imidazolidine-2-thione]⁺ | 115 |

| [C₆H₅O]⁺ | Phenoxy cation | 93 |

| [Imidazolidine-2-thione]⁺ | [C₃H₆N₂S]⁺ | 102 |

Note: The m/z values are illustrative and based on nominal masses. The relative abundances of these fragments would depend on the ionization energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic parts of the molecule, the C-O-C ether linkage, the C-N bonds, and the C=S (thione) group. rsc.orgnist.gov The N-H stretching vibration, if a secondary amine is present within the imidazolidine ring, would appear in the region of 3200-3400 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1020-1250 cm⁻¹. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nist.gov The presence of the phenoxy group and the thione moiety would give rise to characteristic absorption bands in the UV region. The aromatic system of the phenoxy group typically exhibits absorption maxima around 270 nm. The thione group also contributes to the UV absorption profile. researchgate.net

Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Illustrative Wavenumber/Wavelength |

| IR Spectroscopy | N-H Stretch | ~3250 cm⁻¹ |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H Stretch | ~2950 cm⁻¹ | |

| C=S Stretch (Thione) | ~1240 cm⁻¹ | |

| C-O-C Stretch (Ether) | ~1245 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) | |

| UV-Vis Spectroscopy | π → π* (Aromatic) | ~270 nm |

| n → π* (Thione) | ~240 nm |

Note: This data is illustrative and based on known values for similar functional groups and compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. To date, a specific crystal structure for this compound has not been reported in publicly available databases. However, analysis of related imidazolidine-2-thione derivatives by X-ray crystallography has revealed key structural features of the heterocyclic ring, which is often found in a twisted or envelope conformation. researchgate.net Such studies on analogous compounds provide valuable insights into the likely solid-state conformation and packing of this compound.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound and for its quantification in various matrices. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmuni.cznih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, particularly for its identification in complex mixtures. nih.gov Due to the polarity and potential for thermal lability of the molecule, derivatization may sometimes be necessary to improve its volatility and chromatographic behavior. researchgate.net

Illustrative Chromatographic Conditions

| Technique | Parameter | Illustrative Condition |

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile | |

| Gradient | 20-80% B over 15 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 270 nm | |

| GC-MS | Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) | |

| MS Detector | Electron Ionization (EI) |

Note: These conditions are illustrative and would require optimization for the specific analysis of this compound.

Advanced In Vitro Assay Development and High-Throughput Screening Methodologies

To explore the potential biological activity of this compound, a range of in vitro assays and high-throughput screening (HTS) methodologies can be employed. acs.orgrsc.org Given that imidazolidine-2-thione derivatives have been investigated for various biological targets, assays could be developed to screen for activity as enzyme inhibitors or receptor ligands. scialert.net

For enzyme inhibition screening, HTS assays using fluorescence or luminescence-based readouts are common. researchgate.netcreative-enzymes.com These assays measure the effect of the compound on the activity of a specific enzyme. For example, if the compound were to be tested as a kinase inhibitor, an assay measuring the phosphorylation of a substrate could be utilized.

Receptor binding assays are used to determine if the compound interacts with a specific receptor. creative-bioarray.comchelatec.comnih.gov These assays often use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of this compound to displace the labeled ligand from the receptor is then measured, providing information on its binding affinity (e.g., IC₅₀ or Kᵢ values). researchgate.net

The development of these assays requires careful optimization of conditions such as buffer composition, substrate or ligand concentration, and incubation time to ensure robust and reproducible results. The data obtained from these in vitro studies are crucial for identifying potential therapeutic applications of this compound and for guiding further drug discovery efforts.

Future Research Trajectories and Emerging Applications of 1 2 Phenoxyethyl Imidazolidine 2 Thione

Development of Novel Synthetic Pathways and Sustainable Methodologies

While classical synthetic routes to imidazolidine-2-thiones are well-established, future research could focus on developing more sustainable and efficient methods for the synthesis of 1-(2-phenoxyethyl)imidazolidine-2-thione and its derivatives. scialert.netnih.gov Green chemistry principles offer a roadmap for such innovations.

Key areas for investigation include:

Catalyst-Free and Solvent-Free Conditions: The development of one-pot syntheses under solvent-free and grinding conditions presents an environmentally friendly alternative to traditional methods that often rely on hazardous solvents and lengthy reaction times. scirp.orgscirp.orgresearchgate.net

Aqueous Media and Deep Eutectic Solvents: Exploring the use of water or deep eutectic solvents as reaction media could significantly reduce the environmental impact of the synthesis. rsc.orgorganic-chemistry.org

Reusable Catalysts: The application of heterogeneous and reusable catalysts, such as ZnO/Al₂O₃ composites, could lead to more economical and sustainable production processes. scialert.net

Microwave-Assisted Synthesis: Microwave irradiation has the potential to accelerate reaction rates and improve yields, offering a more efficient synthetic route. nih.gov

Flow Chemistry: Continuous flow processes could enable better control over reaction parameters, leading to higher purity and yields, and facilitating scalability. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Solvent-Free Grinding | Reduced solvent waste, shorter reaction times, simple workup. scirp.orgscirp.orgresearchgate.net | Optimization of reaction conditions (e.g., base, grinding time) for the specific substrates. |

| Aqueous Synthesis | Environmentally benign, low cost, simplified product isolation. organic-chemistry.org | Investigation of the solubility and reactivity of starting materials in water. |

| Deep Eutectic Solvents | Green, recyclable, and can act as both solvent and catalyst. rsc.org | Screening of different deep eutectic solvent compositions for optimal performance. |

| Heterogeneous Catalysis | Catalyst reusability, ease of separation from the product. scialert.net | Development of novel, highly active, and stable heterogeneous catalysts. |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, improved yields. nih.gov | Optimization of microwave parameters (power, temperature, time) to maximize efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and process control. nih.gov | Design and optimization of a continuous flow reactor for the synthesis. |

Exploration of this compound as a Building Block in Complex Molecule Synthesis

The imidazolidine-2-thione scaffold is a versatile building block in organic synthesis. The presence of the phenoxyethyl group in this compound provides an additional site for functionalization, expanding its utility in the construction of complex molecules.

Future research could explore:

Domino Reactions: The use of this compound in domino reactions, such as aza-benzoin/aza-acetalization sequences, could lead to the rapid assembly of complex, biologically relevant heterocyclic systems. rsc.org

Multicomponent Reactions: Its application in multicomponent reactions would enable the synthesis of diverse libraries of compounds from simple starting materials in a single step, which is highly valuable for drug discovery. bohrium.com

Synthesis of Fused Heterocycles: The reaction of the imidazolidine-2-thione core with various electrophiles and cyclizing agents could yield novel fused heterocyclic systems with potentially interesting pharmacological properties. researchgate.net The reaction with carbon disulphide, for instance, can lead to the formation of more complex thiadiazine derivatives. rsc.org

Functionalization of the Phenoxy Group: The aromatic ring of the phenoxyethyl moiety can be functionalized through electrophilic substitution or other reactions, allowing for the attachment of various substituents to modulate the properties of the final molecule.

Investigation into New Biological Targets and Undiscovered Mechanisms of Action

Imidazolidine-2-thione derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-HIV, antifungal, and anticancer properties. scialert.netnih.govnih.gov This suggests that this compound is a promising candidate for biological screening and mechanistic studies.

Potential research directions include:

Broad-Spectrum Biological Screening: A comprehensive screening of this compound and its analogues against a wide panel of biological targets, including various cancer cell lines, bacteria, fungi, and viruses, is warranted. bohrium.comscialert.netresearchgate.net

Enzyme Inhibition Studies: Given that thiourea (B124793) derivatives are known enzyme inhibitors, investigating the inhibitory potential of this compound against enzymes such as xanthine (B1682287) oxidase or topoisomerase could reveal new therapeutic applications. nih.govplos.org

Receptor Binding Assays: Imidazolidine-2-thione derivatives have been identified as adenosine-A2B receptor antagonists and GPR6 inverse agonists. nih.gov Screening this compound against these and other G protein-coupled receptors could uncover novel modulators of cellular signaling pathways.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies would be crucial to understand how the compound exerts its effects at the molecular level. This could involve techniques such as transcriptomics, proteomics, and cellular imaging.

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Xanthine Oxidase plos.org, Topoisomerase II nih.gov, Urease researchgate.net | Gout, Cancer, Infections |

| G Protein-Coupled Receptors | Adenosine Receptors nih.gov, GPR6 nih.gov | Cancer, Cardiovascular and Neuropsychiatric Disorders |

| Kinases | Receptor Tyrosine Kinases researchgate.net | Cancer |

| Microbial Targets | Bacterial and Fungal Enzymes/Proteins scialert.netnih.gov | Infectious Diseases |

| Viral Proteins | HIV Reverse Transcriptase scialert.netnih.gov | HIV/AIDS |

Computational Design and Virtual Screening of this compound Analogues

Computational chemistry offers powerful tools for the rational design and discovery of new molecules with desired properties. In silico studies on this compound and its analogues could accelerate the identification of potent and selective drug candidates. nih.gov

Future computational research could involve:

Molecular Docking: Docking studies can be used to predict the binding modes of this compound analogues to the active sites of various biological targets, helping to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a mathematical relationship between the structural features of a series of analogues and their biological activity, guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the key structural features required for a specific biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits. researchgate.net